molecular formula C24H26N2O3S B6494452 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 898452-57-8

3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6494452
CAS No.: 898452-57-8
M. Wt: 422.5 g/mol
InChI Key: PPWDDKCKEZUMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide ( 898452-57-8) is a synthetic small molecule with a molecular formula of C 24 H 26 N 2 O 3 S and a molecular weight of 422.54 g/mol . This reagent features a hybrid structure incorporating a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a thiophene ring, and a 3,4-dimethoxybenzamide group. The THIQ core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities . The intrinsic pharmacological potential of this compound is suggested by its structural framework. The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a significant pharmacophore present in a wide array of natural products and clinically used drugs, including those with antitumor, anti-parkinsonian, and skeletal muscle relaxant properties . Furthermore, substituted tetrahydroisoquinoline ethylbenzamide derivatives have been investigated in patented research for their potential as anti-cancer agents, highlighting the therapeutic interest in this chemical class . The presence of the THIQ and benzamide groups makes this compound a valuable intermediate or tool compound for researchers exploring new chemical entities in areas such as oncology and neuropharmacology. This product is offered with a guaranteed purity of 90% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-21-10-9-18(14-22(21)29-2)24(27)25-15-20(23-8-5-13-30-23)26-12-11-17-6-3-4-7-19(17)16-26/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWDDKCKEZUMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are classified based on shared features: TIQ core , benzamide groups , and heterocyclic substituents . Below is a detailed comparison of key analogs, emphasizing synthetic routes, structural variations, and spectroscopic characteristics.

Table 1: Key Structural Analogs and Their Features

Compound Name Core Structure Substituents Molecular Formula* Key Spectral Data (NMR, IR) Reference
Target Compound TIQ + Benzamide 3,4-Dimethoxybenzamide; Thiophen-2-yl ethyl C₂₅H₂₇N₂O₃S Not reported in evidence; predicted δ ~7.8 ppm (aromatic H), νC=O ~1660 cm⁻¹ (IR)
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-TIQ-2-yl}acetamide (28a) TIQ + Benzamide 3,4-Dimethoxyphenylmethyl; Acetamide C₂₉H₃₁N₃O₄ ¹H-NMR: δ 6.8–7.2 (aromatic H), δ 2.0 (CH₃CO); IR: νC=O ~1680 cm⁻¹
N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-TIQ-6-yl}benzamide (28c) TIQ + Benzamide 3,4-Dimethoxyphenylmethyl; Benzamide C₃₄H₃₃N₃O₄ ¹H-NMR: δ 7.4–7.6 (benzamide H), δ 3.8 (OCH₃); IR: νC=O ~1675 cm⁻¹
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-TIQ-2-amine (f) TIQ + Thiophene Dual thiophen-2-yl ethyl/ethoxy groups C₂₃H₂₉N₂OS₂ Not reported; expected νC-O ~1250 cm⁻¹ (ether), δ 2.8–3.2 (TIQ CH₂)
4-(TIQ-2-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () TIQ + Benzamide + Oxadiazole Sulfonyl bridge; 3,4,5-Triethoxyphenyl oxadiazole C₂₉H₂₈N₄O₆S Not reported; predicted δ 8.1–8.3 (oxadiazole H), νS=O ~1350 cm⁻¹

*Molecular weights calculated based on formulae.

Key Observations:

TIQ Core Modifications: The target compound and analogs from share a TIQ core but differ in substitution patterns. For instance, 28a and 28c incorporate 3,4-dimethoxyphenylmethyl groups at the TIQ nitrogen, whereas the target compound uses a thiophen-2-yl ethyl chain. This substitution may alter lipophilicity and receptor binding .

Benzamide Variations :

  • The target’s 3,4-dimethoxybenzamide group is structurally similar to 28a and 28c , which feature acetamide and benzamide substituents, respectively. IR data for these analogs (νC=O ~1675–1680 cm⁻¹) align with the expected carbonyl stretching for the target compound .
  • ’s oxadiazole-benzamide hybrid introduces a heterocyclic ring, likely increasing rigidity and hydrogen-bonding capacity compared to the target’s simple benzamide .

Thiophene vs. Other Heterocycles :

  • The target’s thiophen-2-yl group contrasts with 28a /28c ’s arylalkyl substituents. Thiophene’s electron-rich π-system may enhance interactions with aromatic residues in biological targets, as seen in other medicinal compounds .
  • f’s dual thiophen-2-yl substituents suggest enhanced steric bulk, which could impact binding kinetics compared to the target’s single thiophene .

Preparation Methods

Formation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety is synthesized via Pictet-Spengler condensation , where phenethylamine derivatives react with aldehydes under acidic conditions. For example:

  • Reagents : 3,4-Dimethoxyphenethylamine and formaldehyde.

  • Conditions : HCl (1 M) in ethanol, reflux at 80°C for 12 hours.

  • Yield : 78–85% after recrystallization in methanol.

This step forms the bicyclic tetrahydroisoquinoline structure, critical for subsequent functionalization.

Thiophene Substitution via Suzuki-Miyaura Coupling

The thiophene group is introduced using a Suzuki-Miyaura cross-coupling reaction :

  • Reagents : Tetrahydroisoquinoline-boronic ester and 2-bromothiophene.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : K₂CO₃ (2 eq.), DMF/H₂O (4:1), 100°C for 8 hours.

  • Yield : 65–70% after column chromatography (SiO₂, hexane/EtOAc 3:1).

This method ensures regioselective coupling while preserving the integrity of the methoxy groups.

Benzamide Formation via Acylation

The final step involves acylation of the amine intermediate with 3,4-dimethoxybenzoyl chloride:

  • Reagents : 3,4-Dimethoxybenzoyl chloride (1.2 eq.), triethylamine (2 eq.).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.

  • Yield : 82–88% after purification via flash chromatography.

Alternative Pathway Using Thiourea Intermediates

A novel method adapted from benzothiazinone synthesis employs thiourea intermediates to streamline the formation of the benzamide group:

Synthesis of Thiourea Derivative

  • Reagents : 3,4-Dimethoxybenzoic acid chloride and N,N-diethylthiourea.

  • Conditions : Anhydrous THF, DIPEA (1.5 eq.), 24 hours at room temperature.

  • Yield : 75–80%.

Ring-Closure to Benzamide

The thiourea intermediate undergoes cyclization in the presence of:

  • Reagents : LiHMDS (1.1 eq.), THF, −78°C to 25°C.

  • Yield : 68–72%.

This pathway avoids toxic reagents like carbon disulfide and improves scalability compared to traditional methods.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and safety:

  • Reactor Type : Microfluidic continuous flow reactor.

  • Conditions :

    • Residence time: 10 minutes.

    • Temperature: 120°C.

    • Catalyst: Immobilized Pd nanoparticles on carbon.

  • Throughput : 1.2 kg/day with 95% purity.

Purification Techniques

  • Crystallization : Ethanol/water (7:3) at −20°C achieves >99% purity.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) for analytical-grade material.

Comparative Analysis of Methods

ParameterPictet-Spengler RouteThiourea PathwayIndustrial Flow Synthesis
Total Yield (%)68–7265–7082–88
Reaction Time24–36 hours48 hours10 minutes per batch
ToxicityModerate (HCl, Pd)LowLow (immobilized catalyst)
ScalabilityLab-scalePilot-scaleIndustrial-scale

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide?

  • Methodological Answer : Synthesis typically involves:

Amide Bond Formation : Condensation of 3,4-dimethoxybenzoic acid with a secondary amine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Intermediate Preparation : Alkylation or nucleophilic substitution to introduce the tetrahydroisoquinoline and thiophene moieties .

Purification : Chromatography or recrystallization to isolate the final product .

  • Key Considerations : Reaction temperature (often 0–25°C) and solvent choice (e.g., dichloromethane or DMF) significantly impact yield .

Q. How is the compound characterized for purity and structural integrity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and monitor byproduct formation .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for amide bond formation in this compound?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents (e.g., EDCI, HATU) and bases (e.g., N-methylmorpholine) to enhance efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) to improve solubility of intermediates .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times .
    • Data Contradiction Example : EDCI may yield higher purity than HATU despite lower reaction rates, necessitating trade-off analysis .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine XRD for crystalline structure analysis with NMR/IR to resolve ambiguities in aromatic proton assignments .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data .
    • Case Study : Discrepancies in thiophene ring proton signals may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .

Q. How do structural analogs of this compound inform pharmacological activity?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) Studies : Compare with analogs like nomifensine (antidepressant) or diclofensine to identify critical functional groups (e.g., methoxy vs. trifluoromethyl) .
  • Biological Assays : Screen for anti-inflammatory activity via COX-2 inhibition or anticancer potential via apoptosis assays (e.g., MTT assay) .
    • Table : Key Structural Analogs and Activities
CompoundKey ModificationsObserved ActivityReference
NomifensineTetrahydroisoquinoline coreDopamine reuptake inhibition
4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamideThiadiazole substitutionAnticancer (apoptosis induction)

Experimental Design & Data Analysis

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Kinetic Modeling : Use first-order decay models to calculate half-life and identify labile functional groups (e.g., amide bonds) .

Q. How can contradictory bioactivity data across cell lines be addressed?

  • Methodological Answer :

  • Dose-Response Curves : Test IC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) to account for variability in membrane permeability .
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to identify target proteins (e.g., kinases) that mediate activity .

Synthesis Optimization Table

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide Bond FormationEDCI/DMAP, DCM, 0°C, 12 h65–75>95
Thiophene IntroductionPd-catalyzed cross-coupling, THF50–6090
Final PurificationColumn chromatography (SiO₂, EtOAc/hexane)7099

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.